Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
CAS No.: 1376152-71-4
Cat. No.: VC2965870
Molecular Formula: C9H6N3NaO3
Molecular Weight: 227.15 g/mol
* For research use only. Not for human or veterinary use.
![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate - 1376152-71-4](/images/structure/VC2965870.png)
Specification
CAS No. | 1376152-71-4 |
---|---|
Molecular Formula | C9H6N3NaO3 |
Molecular Weight | 227.15 g/mol |
IUPAC Name | sodium;2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate |
Standard InChI | InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1 |
Standard InChI Key | OYYWSOKSZSXSFA-UHFFFAOYSA-M |
SMILES | C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+] |
Canonical SMILES | C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Basic Properties
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is characterized by the following identifiers and properties:
Property | Value |
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Chemical Name | Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate |
CAS Registry Number | 1376152-71-4 |
Molecular Formula | C₉H₆N₃NaO₃ |
Molecular Weight | 227.15 g/mol |
Storage Condition | Room temperature |
Manufacturer | Enamine Ltd. (among others) |
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This oxadiazole moiety connects to a pyridin-3-yl group at position 3 and features an acetate sodium salt at position 5 .
Structural Characteristics
Molecular Structure
The molecular structure of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate consists of three key components:
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A 1,2,4-oxadiazole ring, which serves as the central core
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A pyridin-3-yl group attached at position 3 of the oxadiazole ring
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A sodium acetate group connected at position 5 of the oxadiazole ring
Bond Characteristics
The 1,2,4-oxadiazole ring typically features characteristic bond lengths that contribute to its stability and reactivity. Studies on similar oxadiazole compounds have shown that the C-N bond lengths in the oxadiazole ring are approximately 1.277-1.298 Å for double bonds and around 1.461 Å for single bonds . These bond characteristics are important for understanding the compound's chemical behavior and potential interactions with biological targets.
The compound's structure allows for potential hydrogen bonding interactions, π-π stacking, and other intermolecular forces that may influence its physical properties and biological activities.
Physical Properties
Based on studies of similar oxadiazole compounds, Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is expected to exhibit the following physical properties:
Property | Description |
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Physical State | Solid at room temperature |
Solubility | Likely soluble in polar solvents due to its ionic nature |
Stability | Generally stable at room temperature |
Spectral Characteristics | Characteristic IR absorption for C=N bonds (approximately 1623 cm⁻¹) |
Absence of C=O bands that would be present in precursors | |
NMR signals for pyridine ring protons typically in the range of δ 7.5-9.0 ppm |
The compound's sodium salt form likely enhances its water solubility compared to the free acid, making it potentially more suitable for biological applications requiring aqueous solubility .
Biological Activities and Applications
Specific Research Findings
Recent studies have shown that compounds containing pyridine-substituted 1,2,4-oxadiazole structures can exhibit significant biological activities. For example, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline has demonstrated dual inhibitory potential against SARS-CoV-2 PLpro (IC₅₀=7.197 μM) and spike protein RBD (IC₅₀=8.673 μM) . While this is a different compound, the structural similarities suggest that Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate may exhibit related biological activities.
Chemical Research Applications
Beyond biological applications, sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate may serve as:
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A building block for more complex molecular structures
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A ligand for metal coordination chemistry
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A precursor for other functional materials
Comparative Analysis with Similar Compounds
Comparing Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate with structurally related compounds provides insights into its potential properties and applications.
This comparative analysis suggests that the position of the pyridine nitrogen (3-position vs. 4-position) and the nature of the functional group at position 5 of the oxadiazole ring significantly influence the compound's properties and potential applications.
Future Research Directions
Several promising research directions for Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate include:
Medicinal Chemistry
The structural features of this compound make it a candidate for further exploration in drug discovery. Specific areas of investigation might include:
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Antiviral activity, particularly against coronaviruses, given the success of similar oxadiazole compounds
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Anti-inflammatory properties
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Enzyme inhibition studies for therapeutic targets
Materials Science
The heterocyclic structure could be exploited for:
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Development of coordination polymers with unique properties
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Creation of functional materials with applications in electronics or sensing
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Investigation as a building block for supramolecular assemblies
Synthetic Methodology
Further research could focus on:
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Developing more efficient and environmentally friendly synthesis methods
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Exploring catalytic approaches to synthesize derivatives with varied substitution patterns
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Investigating asymmetric synthesis to access specific stereoisomers if applicable
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